[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol
Description
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol: is an organic compound characterized by the presence of a phenyl ring substituted with a hydroxymethyl group and an ethylsulfanylethylamino group
Properties
IUPAC Name |
[4-[(2-ethylsulfanylethylamino)methyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-2-15-8-7-13-9-11-3-5-12(10-14)6-4-11/h3-6,13-14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZGNLQVHZBEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNCC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol typically involves a multi-step process. One common method includes the alkylation of 4-hydroxybenzaldehyde with 2-ethylsulfanylethylamine, followed by reduction of the resulting Schiff base to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the aldehyde formed from oxidation back to the hydroxymethyl group.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-[(2-Ethylsulfanylethylamino)methyl]benzaldehyde or 4-[(2-Ethylsulfanylethylamino)methyl]benzoic acid.
Reduction: Regeneration of the hydroxymethyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, providing a tool for studying enzyme mechanisms and developing therapeutic agents.
Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanylethylamino group can form hydrogen bonds or hydrophobic interactions with active sites, altering the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- [4-[(2-Methylsulfanylethylamino)methyl]phenyl]methanol
- [4-[(2-Phenylsulfanylethylamino)methyl]phenyl]methanol
- [4-[(2-Butylsulfanylethylamino)methyl]phenyl]methanol
Uniqueness:
- Functional Groups: The presence of the ethylsulfanylethylamino group distinguishes it from similar compounds, providing unique chemical reactivity and biological activity.
- Applications: Its specific structure allows for diverse applications in catalysis, drug development, and material science, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
